5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiol
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Overview
Description
Mechanism of Action
Target of Action
The compound is a biochemical used for proteomics research , indicating that it may interact with proteins or other biomolecules.
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This suggests that the compound may interact with its targets in a specific orientation, potentially leading to changes in the target’s function or activity.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
As a biochemical used in proteomics research , it may influence protein structure or function, leading to downstream effects at the molecular and cellular levels.
Preparation Methods
The synthesis of 5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiol typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . The reaction conditions often include mild temperatures and a range of substrates with good functional group tolerance
Chemical Reactions Analysis
5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions . In medicine, although not intended for therapeutic use, it can be used in the development of diagnostic tools and assays.
Comparison with Similar Compounds
5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiol can be compared with other similar compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities. The unique combination of the pyrrolidine ring and the sulfonyl group in this compound makes it particularly useful in proteomics research .
Biological Activity
5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The chemical formula of this compound is C9H12N2O2S2, with a molecular weight of 240.34 g/mol. Its structure features a pyridine ring substituted with a pyrrolidine sulfonamide group and a thiol functional group, which may contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiol group may interact with enzymes through nucleophilic attack, potentially inhibiting their activity. This is particularly relevant in the context of enzymes involved in bacterial resistance.
- Antimicrobial Properties : Similar compounds have shown promising antibacterial activity. The sulfonamide moiety is known to mimic p-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis, thereby inhibiting bacterial growth.
Antimicrobial Activity
Recent studies have indicated that compounds containing the pyridine and sulfonamide functionalities exhibit significant antimicrobial properties. For instance:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
These results suggest that the compound could serve as a lead in developing new antibacterial agents, especially against resistant strains such as MRSA .
Case Studies
- Study on Antibacterial Efficacy : A comparative study evaluated the antibacterial efficacy of various pyridine derivatives. The results demonstrated that this compound exhibited superior activity against Gram-positive bacteria compared to other derivatives, highlighting its potential as an effective antibacterial agent .
- Mechanistic Insights : Research involving docking studies suggested that the compound binds effectively to the active site of bacterial enzymes, disrupting their function. This inhibition was confirmed through enzyme assays that showed a significant decrease in enzymatic activity upon treatment with the compound .
Pharmacological Applications
The unique structure of this compound positions it as a candidate for further pharmacological exploration:
- Potential Anticancer Activity : Some studies have indicated that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involving reactive oxygen species (ROS) .
- Role in Drug Development : Given its structural attributes, this compound could be utilized as a scaffold for synthesizing novel therapeutics targeting various diseases, including infections and cancer.
Properties
IUPAC Name |
5-pyrrolidin-1-ylsulfonyl-1H-pyridine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S2/c12-15(13,11-5-1-2-6-11)8-3-4-9(14)10-7-8/h3-4,7H,1-2,5-6H2,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCZPAKIYXSDLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CNC(=S)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85271581 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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